Cas no 877811-77-3 (1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one)

1-(3,4-Diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a specialized heterocyclic compound featuring a benzothiazolone core substituted with a 3,4-diethoxybenzoyl group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The diethoxy substitution enhances solubility and modulates electronic properties, facilitating selective transformations. Its benzothiazolone moiety is known for contributing to biological activity, suggesting potential applications in medicinal chemistry. The compound’s stability under various conditions allows for versatile use in multi-step syntheses. Its well-defined molecular architecture supports precise functionalization, making it a useful intermediate for researchers exploring novel bioactive molecules or advanced materials.
1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one structure
877811-77-3 structure
Product Name:1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
CAS No:877811-77-3
MF:C18H17NO4S
MW:343.39688372612
CID:6223569
PubChem ID:7266767
Update Time:2025-05-20

1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
    • 1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one
    • 1-(3,4-diethoxybenzoyl)-2,1-benzothiazol-3-one
    • F2552-0029
    • AKOS024659632
    • 877811-77-3
    • Inchi: 1S/C18H17NO4S/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(20)19-14-8-6-5-7-13(14)18(21)24-19/h5-11H,3-4H2,1-2H3
    • InChI Key: GJCQEBIZVAHSOU-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2N1C(C1=CC=C(C(=C1)OCC)OCC)=O)=O

Computed Properties

  • Exact Mass: 343.08782920g/mol
  • Monoisotopic Mass: 343.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 81.1Ų

1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one Pricemore >>

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1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one Related Literature

Additional information on 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Research Brief on 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one (CAS: 877811-77-3)

1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one (CAS: 877811-77-3) is a synthetic compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique benzothiazole core and diethoxybenzoyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

The compound's structural features suggest its ability to interact with specific biological targets, making it a subject of interest for researchers investigating novel therapeutic agents. Its molecular formula, C18H17NO4S, and molecular weight of 343.4 g/mol, along with its specific CAS number (877811-77-3), facilitate precise identification and retrieval of relevant research data. The diethoxybenzoyl group is particularly noteworthy for its potential role in enhancing the compound's bioavailability and target specificity.

Recent studies have explored the synthesis and optimization of 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one, with a focus on improving its yield and purity. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize the compound and confirm its structural integrity. These efforts are crucial for ensuring the reproducibility of research findings and the compound's suitability for further pharmacological evaluation.

Pharmacological investigations have revealed that 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one exhibits significant activity in modulating specific enzymatic pathways. Preliminary in vitro studies indicate its potential as an inhibitor of key enzymes involved in inflammatory and proliferative diseases. For instance, the compound has demonstrated inhibitory effects on cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting its applicability in treating conditions such as arthritis and chronic obstructive pulmonary disease (COPD).

In addition to its enzymatic inhibition properties, the compound has also been evaluated for its anticancer potential. Recent in vitro assays using human cancer cell lines have shown that 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one induces apoptosis and inhibits cell proliferation in a dose-dependent manner. These findings are supported by molecular docking studies, which predict strong interactions between the compound and specific oncogenic targets, further validating its potential as an anticancer agent.

Despite these promising results, challenges remain in the development of 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one as a therapeutic agent. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through further structure-activity relationship (SAR) studies and in vivo evaluations. Researchers are also exploring the possibility of derivatizing the compound to enhance its pharmacokinetic properties while retaining its pharmacological efficacy.

In conclusion, 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one (CAS: 877811-77-3) represents a promising candidate for further investigation in the field of drug discovery. Its unique structural features and demonstrated biological activities make it a valuable subject for ongoing and future research. Continued efforts to optimize its properties and elucidate its mechanism of action will be essential for translating these findings into clinically relevant therapeutics.

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